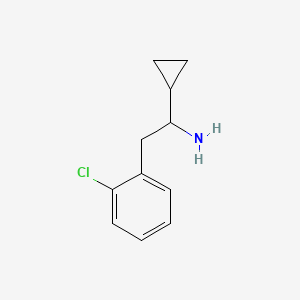

2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine

Description

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-1-cyclopropylethanamine |

InChI |

InChI=1S/C11H14ClN/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8,11H,5-7,13H2 |

InChI Key |

NUEAVVINNZYYJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chloride ion from the benzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or hydrocarbons.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a pharmaceutical intermediate. Its structure, characterized by a chlorinated aromatic ring and a cyclopropyl moiety, may influence its biological activity and pharmacological properties.

Potential Therapeutic Uses:

- Neurological Disorders: Compounds with similar structural features have been explored for their psychoactive effects and potential applications in treating conditions such as depression and anxiety. The presence of the cyclopropyl group may enhance binding affinity to neurotransmitter receptors, which is crucial in developing antidepressants and anxiolytics .

- Antiviral Activity: Some derivatives of cyclopropylamines have shown promise as neuraminidase inhibitors, which are vital in treating influenza viruses. The unique electronic properties imparted by the chlorophenyl group could enhance the inhibitory activity against viral targets .

Synthetic Utility

The compound serves as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals.

Synthetic Pathways:

- Alkylation Reactions: The amine functional group can undergo various alkylation reactions, making it a versatile building block for synthesizing more complex molecules .

- Cyclization Reactions: Its structure allows for cyclization to form heterocycles, which are often found in biologically active compounds. This can lead to the discovery of new drugs with enhanced efficacy .

Biological Activities

Research into the biological activities of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine has indicated several promising areas:

Inhibitory Effects:

- Enzyme Inhibition: Compounds with similar structures have demonstrated inhibitory effects on various enzymes, including neuraminidase and bacterial gyrase. These activities suggest that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine could be developed into effective therapeutic agents against viral infections and bacterial diseases .

Antibacterial Properties:

- Some derivatives have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. This indicates a potential application in treating bacterial infections, particularly in an era of increasing antibiotic resistance .

Case Study 1: Antiviral Activity

A study evaluated several derivatives of cyclopropylamines for their effectiveness as neuraminidase inhibitors. Compounds structurally similar to 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine exhibited substantial inhibitory activity, suggesting that modifications to the chlorophenyl group can enhance antiviral properties .

Case Study 2: Antibacterial Efficacy

Research on quinazoline derivatives revealed that compounds with similar structural motifs displayed significant antibacterial activity. The study highlighted how substituents on the phenyl ring influenced the overall efficacy against various bacterial strains .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine, differing in ring systems, substituents, or functional groups. Key comparisons are summarized below:

Structural and Physicochemical Properties

Notes:

- Cyclopropane vs. Cyclobutane analogs (e.g., 2-(2-Chlorophenyl)cyclobutan-1-amine) exhibit higher XlogP (2.2), suggesting increased lipophilicity .

- Branched Alkyl Chains : Compounds like 1-(2-Chlorophenyl)-2-methylpropan-1-amine lack cyclic structures, which may reduce steric hindrance but increase conformational flexibility .

Pharmacological and Functional Implications

- Indole-Containing Analogs : 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine (MW 270.76) demonstrates how heterocyclic additions (e.g., indole) can enhance interactions with serotonin or dopamine receptors, common targets for CNS drugs .

- Chiral Centers : (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine () highlights the importance of stereochemistry in bioavailability and efficacy, though data for the target compound’s enantiomers are unavailable .

- Collision Cross-Section (CCS) : Predictive data for 1-(2-Chlorophenyl)-2-methylpropan-1-amine ([M+H]+ CCS: 139.2 Ų) suggest compact molecular geometries, which may influence blood-brain barrier penetration .

Stability and Handling

- Purity and Storage : Analogs like 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride are typically stored at room temperature, with purity ≥95% . Similar handling may apply to the target compound.

- Safety Data: Limited safety information is available for most analogs, underscoring the need for caution in experimental settings .

Biological Activity

2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine is . The compound features a cyclopropyl group attached to an ethylamine backbone, with a chlorophenyl substituent. This unique structure may influence its interaction with biological targets.

The biological activity of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine can be attributed to its ability to interact with various neurotransmitter receptors and enzymes. Its chlorophenyl group allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, modulating the activity of target proteins.

Biological Activity

Research indicates that compounds similar to 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine often exhibit significant pharmacological effects, particularly in the central nervous system (CNS). The following table summarizes potential biological activities based on structural analogs:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine | Antidepressant-like effects | Interaction with nAChRs |

| 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine | Psychoactive properties | Serotonin receptor modulation |

| 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine | Potential CNS applications | Dopamine receptor interaction |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine:

- Psychoactive Effects : A study demonstrated that structurally similar phenethylamines exhibit psychoactive effects through interactions with serotonin and dopamine receptors. This suggests that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine may also possess similar properties, warranting further investigation into its psychoactive potential .

- Antidepressant Potential : Research on compounds targeting nicotinic acetylcholine receptors (nAChRs) indicates that certain derivatives show antidepressant-like effects in animal models. These findings imply that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine could have therapeutic implications for mood disorders .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that compounds with similar structures can effectively inhibit key enzymes involved in neurotransmitter metabolism. This activity could contribute to the modulation of neurotransmitter levels, enhancing the compound's pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.